molecular formula C14H17N3O2 B7629388 (3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No. B7629388
M. Wt: 259.30 g/mol
InChI Key: VKUNZTNUKNBGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is not fully understood. However, it has been shown to inhibit specific kinases that are involved in cellular signaling pathways, leading to the disruption of cellular processes such as cell growth and division. It has also been suggested that the compound may modulate immune responses and inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone vary depending on the specific application. In anticancer studies, the compound has been shown to induce apoptosis and inhibit tumor growth. In antiviral studies, it has been shown to inhibit viral replication. In anti-inflammatory studies, it has been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using (3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone in lab experiments is its broad range of potential applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of (3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. One direction is to further investigate its potential as a kinase inhibitor, specifically targeting kinases that are involved in cancer progression. Another direction is to explore its potential as an immune modulator, particularly in autoimmune diseases. Additionally, the compound could be studied in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

The synthesis of (3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves a series of chemical reactions that require specific reagents and conditions. The most common method involves the reaction of 1H-pyrrolo[2,3-b]pyridin-3-amine with (3,3-dimethylmorpholin-4-yl)carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties in vitro and in vivo. Additionally, it has been investigated for its potential as a kinase inhibitor, with promising results in preclinical studies.

properties

IUPAC Name

(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2)9-19-7-6-17(14)13(18)11-8-16-12-10(11)4-3-5-15-12/h3-5,8H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUNZTNUKNBGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2=CNC3=C2C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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